1-Cyclooctyl-3-(2,5-dimethylphenyl)urea
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Overview
Description
N-CYCLOOCTYL-N’-(2,5-DIMETHYLPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a cyclooctyl group and a 2,5-dimethylphenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOOCTYL-N’-(2,5-DIMETHYLPHENYL)UREA typically involves the reaction of cyclooctylamine with 2,5-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Cyclooctylamine} + \text{2,5-Dimethylphenyl isocyanate} \rightarrow \text{N-CYCLOOCTYL-N’-(2,5-DIMETHYLPHENYL)UREA} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures (20-40°C). The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of N-CYCLOOCTYL-N’-(2,5-DIMETHYLPHENYL)UREA may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and column chromatography, ensures the production of high-quality product.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOOCTYL-N’-(2,5-DIMETHYLPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with new functional groups.
Scientific Research Applications
N-CYCLOOCTYL-N’-(2,5-DIMETHYLPHENYL)UREA has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various urea-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-CYCLOOCTYL-N’-(2,5-DIMETHYLPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOOCTYL-N’-(2,5-DIMETHOXYPHENYL)UREA
- N-CYCLOOCTYL-N’-(3,5-DIMETHYLPHENYL)UREA
- N-CYCLOOCTYL-N’-(2,4-DIMETHOXYPHENYL)UREA
Uniqueness
N-CYCLOOCTYL-N’-(2,5-DIMETHYLPHENYL)UREA is unique due to the presence of both cyclooctyl and 2,5-dimethylphenyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C17H26N2O |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-cyclooctyl-3-(2,5-dimethylphenyl)urea |
InChI |
InChI=1S/C17H26N2O/c1-13-10-11-14(2)16(12-13)19-17(20)18-15-8-6-4-3-5-7-9-15/h10-12,15H,3-9H2,1-2H3,(H2,18,19,20) |
InChI Key |
GVXIQIPQTFBLRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2CCCCCCC2 |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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